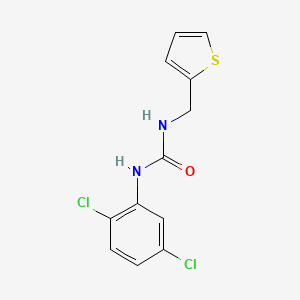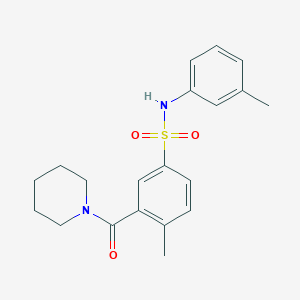![molecular formula C19H17FN2 B5343576 5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B5343576.png)
5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)-2,4-pentadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)-2,4-pentadienenitrile, also known as DAP-F, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of fluorescent probes, which are widely used in biological and medical research. The unique properties of DAP-F make it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)-2,4-pentadienenitrile involves its ability to bind to specific molecules or structures in cells and emit fluorescence upon excitation. This compound contains a fluorophore group that absorbs light at a specific wavelength and emits light at a higher wavelength. The emission of light is proportional to the concentration of this compound, allowing researchers to quantify the amount of this compound in a sample.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells. This compound is non-toxic and does not interfere with cellular processes or cause cell death. However, the use of this compound in living cells requires careful optimization of experimental conditions to minimize any potential effects on cell behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)-2,4-pentadienenitrile is its high sensitivity and specificity for labeling specific molecules or structures in living cells. This compound emits a strong fluorescence signal, allowing researchers to detect low concentrations of this compound in a sample. However, one of the limitations of this compound is its limited photostability, which can result in a loss of fluorescence signal over time. The use of this compound also requires specialized equipment and expertise in fluorescence microscopy.
Zukünftige Richtungen
There are several future directions for the use of 5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)-2,4-pentadienenitrile in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound. These probes could have improved photostability and specificity for labeling specific molecules or structures in living cells. Another direction is the application of this compound in in vivo imaging, which would allow researchers to visualize and track biological processes in living organisms. The use of this compound in combination with other imaging techniques, such as positron emission tomography (PET), could also provide new insights into the behavior of biological molecules and structures in vivo.
Synthesemethoden
The synthesis of 5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)-2,4-pentadienenitrile involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction between 4-fluorobenzaldehyde and malononitrile, which produces 4-fluoro-3-(2-cyanoethylidene)indolin-2-one. The second step involves the reaction between the previous product and 4-(dimethylamino)benzaldehyde, which produces this compound. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)-2,4-pentadienenitrile has been extensively used as a fluorescent probe in various scientific research applications. One of the primary applications of this compound is in the field of bioimaging. This compound can be used to label specific molecules or structures in living cells, allowing researchers to visualize and track their movement and behavior. This compound has also been used to study protein-protein interactions, enzyme activity, and cell signaling pathways.
Eigenschaften
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2/c1-22(2)19-12-6-15(7-13-19)4-3-5-17(14-21)16-8-10-18(20)11-9-16/h3-13H,1-2H3/b4-3+,17-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGAEHCNVSTNKA-XSPSOZAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5343510.png)
![2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5343516.png)
![N-1-adamantyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5343525.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5343534.png)
![1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine](/img/structure/B5343547.png)
![6-[(diethylamino)methyl]-N-[4-(hydroxymethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5343550.png)

![6,6-dimethyl-2,4-bis(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5343559.png)
![4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol](/img/structure/B5343563.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5343566.png)
![diethyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5343567.png)
![N-(4-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5343573.png)
